N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
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Description
N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, particularly focusing on its pharmacological effects and mechanisms of action.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C27H24N4O4S |
Molecular Weight | 500.57 g/mol |
CAS Number | 1189686-45-0 |
Purity | Typically 95% |
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the imidazoquinazoline core and subsequent thiolation to introduce the thioether functionality.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- In Vitro Studies : In vitro assays have shown that the compound can inhibit cell proliferation in various cancer cell lines such as breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, indicating potential for development as an antimicrobial agent.
- Activity Spectrum : Preliminary tests suggest it possesses moderate activity against Gram-positive bacteria and some efficacy against Gram-negative strains.
Cytoprotective Effects
In a study involving human colon fibroblast CCD-18Co cells, similar compounds were found to exhibit cytoprotective effects against DNA damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO). These compounds reduced DNA strand breaks and preserved mitochondrial integrity by modulating oxidative stress pathways.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of compounds related to this compound:
- Study on Anticancer Properties : A recent publication demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models while showing minimal toxicity to normal tissues .
- Antimicrobial Evaluation : Another study evaluated a series of similar compounds for their antimicrobial properties against Mycobacterium tuberculosis, revealing IC50 values that suggest promising activity .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-16(25(32)28-18-13-19(34-2)15-20(14-18)35-3)36-27-29-22-12-8-7-11-21(22)24-30-23(26(33)31(24)27)17-9-5-4-6-10-17/h4-16,23H,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEKJSQOQLYPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.